![molecular formula C11H7N3O3 B1436581 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid CAS No. 1181458-88-7](/img/structure/B1436581.png)
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Overview
Description
5-Oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrazole-quinazoline core with a carboxylic acid substituent at position 2. The compound is synthesized via multi-step reactions, often involving condensation of pyrazole precursors with quinazoline intermediates under acidic or basic conditions. For example, U.S. Patent 4,105,766 describes derivatives of this compound class with modifications at positions 4 and 5, highlighting their utility in pharmaceutical applications . Recent studies (e.g., ) have expanded its synthetic accessibility, with protocols yielding 8-nitro and 8-amino derivatives through hydrolysis and nitration reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid typically involves multi-step reactions starting from readily available acyclic starting materials. One common method involves the formation of two rings and three new bonds in a single step through a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence . The reaction conditions often include the use of copper catalysts and mild reaction temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Alkylation and other substitution reactions can occur at specific positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce partially or fully reduced compounds with modified functional groups.
Scientific Research Applications
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]quinazoline derivatives, including 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid. In a screening of 80 compounds, several derivatives exhibited significant inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. Notably, two compounds demonstrated IC50 values less than 50 µM, indicating strong anti-inflammatory activity. These compounds were found to interact with mitogen-activated protein kinases (MAPKs), such as ERK2 and JNK3, which are crucial in inflammatory signaling pathways .
Table 1: Summary of Anti-Inflammatory Activity
Compound | IC50 (µM) | Target MAPK |
---|---|---|
13i | <50 | ERK2 |
16 | <50 | JNK3 |
GABA Receptor Modulation
Another significant application of pyrazolo[1,5-a]quinazoline derivatives is their role as modulators of the GABA_A receptor. Research has shown that certain derivatives can effectively modulate this receptor, which is crucial for neurotransmission and has implications in treating anxiety and other neurological disorders. The electrophysiological screening of these compounds revealed that several exhibited promising interactions with the GABA_A receptor, leading to variations in chloride ion currents .
Table 2: GABA Receptor Modulators
Compound | Position of Substitution | Activity |
---|---|---|
6d | 8-position | Modulator |
8a | 8-position | Modulator |
14 | 8-position | Modulator |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical transformations that allow for the introduction of different functional groups at specific positions on the pyrazoloquinazoline scaffold. This flexibility in synthesis enables researchers to explore the structure-activity relationships (SAR) that dictate the biological activity of these compounds.
Table 3: Synthetic Pathways for Derivatives
Step | Reaction Type | Resulting Compound |
---|---|---|
1 | Condensation | Intermediate A |
2 | Cyclization | Intermediate B |
3 | Functionalization | Final Product |
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazolo[1,5-a]quinazolines in various therapeutic contexts:
- Case Study on Anti-Inflammatory Effects : A study identified specific derivatives that not only inhibited NF-κB activity but also showed reduced levels of pro-inflammatory cytokines in vitro.
- Case Study on Neurological Applications : Compounds were tested in animal models for their anxiolytic effects through modulation of GABA_A receptors, demonstrating significant behavioral changes consistent with reduced anxiety levels.
Mechanism of Action
The mechanism of action of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These interactions can modulate various cellular processes, including inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
The compound’s unique pyrazoloquinazoline framework distinguishes it from other heterocyclic systems. Key analogues and their structural differences include:
Key Observations :
- The quinazoline ring in the parent compound provides greater aromatic stabilization compared to pyrimidine or pyridine analogues.
- Carboxylic acid substituents enhance solubility and hydrogen-bonding capacity, whereas esters (e.g., ethyl groups) improve membrane permeability .
Comparison :
- The parent compound’s synthesis requires harsh conditions (e.g., refluxing HCl/AcOH), whereas pyrazolo[1,5-a]pyrimidines are synthesized efficiently via one-pot reactions .
- Bulky substituents (e.g., quinolin-3-yl in ) reduce yields due to steric hindrance .
Physical and Analytical Data
Insights :
Biological Activity
5-Oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets, including GABA receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 229.19 g/mol. The compound features a pyrazoloquinazoline core, which is known for its diverse biological activities.
Research indicates that 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline derivatives act primarily as modulators of the GABAA receptor. These receptors are critical for inhibitory neurotransmission in the central nervous system. The modulation can occur through various mechanisms:
- Agonistic Activity : Certain derivatives enhance the receptor's response to GABA.
- Antagonistic Activity : Some compounds can inhibit the effects of full agonists like lorazepam, indicating a potential role in counteracting sedative effects.
Table 1: Biological Activity of 5-Oxo-1H,5H-pyrazolo[1,5-a]quinazoline Derivatives
Compound ID | Activity Type | Concentration (µM) | Effect on GABA Receptor |
---|---|---|---|
18 | Agonist | 100 | Enhanced Cl⁻ current |
19 | Null Modulator | - | No significant effect |
20 | Antagonist | 1 | Abolished Cl⁻ current |
Case Studies
-
GABAA Receptor Modulation :
In a study examining the effects of various pyrazolo[1,5-a]quinazoline derivatives on GABAA receptors expressed in Xenopus laevis oocytes, it was found that certain compounds significantly modulated receptor activity. For instance, compound 18 acted as an agonist at high concentrations while compound 20 demonstrated antagonistic properties against lorazepam-induced currents . -
Neuropharmacological Effects :
Another study focused on the neuropharmacological implications of these compounds highlighted their potential in treating anxiety and seizure disorders. The ability to fine-tune GABAA receptor activity suggests therapeutic avenues for conditions characterized by dysregulated inhibitory signaling .
Research Findings
Recent research has expanded on the synthesis and characterization of various derivatives of this compound. Notably:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid?
A water-mediated synthesis involves reacting methyl 2-bromobenzoate with 1H-pyrazol-5-amine in the presence of Cs₂CO₃ and CuI as a catalyst at 100°C under nitrogen. The reaction proceeds via cyclization, followed by extraction with ethyl acetate and purification via column chromatography (petroleum ether/ethyl acetate, 3:1) . Alternative methods include domino one-pot reactions using ethyl 5-amino-1H-pyrazole-4-carboxylate, 1,3-dicarbonyl compounds, and aromatic aldehydes, yielding functionalized pyrazoloquinazolines in high purity after filtration .
Q. How is the compound characterized using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, NMR (400 MHz, DMSO-d₆) of a derivative shows peaks at δ 7.56 (t, J = 8.0 Hz), 8.30 (s, 1H), and 13.29 (s, 1H), while HRMS confirms the molecular ion [M+H]⁺ at 211.0628 (calculated 211.0620) . Carbonyl stretching in IR and UV-Vis absorption bands further validate structural features.
Q. What are the key physicochemical properties of this compound?
The compound is a solid with a high melting point (~237°C) . It exhibits limited solubility in polar aprotic solvents but improved solubility in DMSO or DMF. Stability studies under varying humidity and temperature conditions are recommended for long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesis?
Catalyst screening is critical. For example, CeCl₃·7H₂O (30 mol%) achieves 75% yield in cyclization reactions, outperforming AcOH (44%) or Sc(OTf)₃ (51%) . Temperature optimization (e.g., 100°C for 60–120 minutes under reflux) and solvent polarity (polar protic vs. aprotic) also influence reaction efficiency .
Q. What computational approaches are used to predict biological activity?
Molecular docking studies against target proteins (e.g., COVID-19 main protease) evaluate binding affinity. Key parameters include docking scores (e.g., ∆G values), hydrogen-bond interactions, and hydrophobic complementarity. Pyrazoloquinazoline derivatives show potential due to their planar aromatic systems, which mimic ATP-binding motifs in kinases .
Q. How to design derivatives for improved bioactivity?
Introducing substituents like dialkylaminoalkoxy groups at position 5 enhances solubility and target engagement. For example, 5-(N,N-dialkylaminoalkoxy)-3-(4-substitutedphenyl) derivatives are synthesized via Mitsunobu reactions using DEAD and PPh₃ in THF . Structure-activity relationship (SAR) studies correlate electronic effects (e.g., electron-withdrawing groups) with antimicrobial or kinase-inhibitory activity .
Q. What green chemistry strategies apply to its synthesis?
Water-mediated reactions reduce environmental impact. For instance, using H₂O as a solvent with CuI/Cs₂CO₃ eliminates organic solvents, achieving 70–75% yields . Microwave-assisted synthesis and recyclable catalysts (e.g., CeCl₃·7H₂O) further align with sustainable practices .
Q. How to resolve contradictions in biological data across studies?
Cross-validate in vitro and in silico results. For example, discrepancies in NO release from diazen-1-ium-1,2-diolate derivatives are resolved by adjusting pH or redox conditions . Reproducibility checks under standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) are essential .
Properties
IUPAC Name |
5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-6-3-1-2-4-8(6)14-9(13-10)7(5-12-14)11(16)17/h1-5H,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINFFIDJUYJSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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